![molecular formula C11H11ClN2 B1380876 1-(3-Aminophenyl)pyridin-1-ium chloride CAS No. 117506-55-5](/img/structure/B1380876.png)
1-(3-Aminophenyl)pyridin-1-ium chloride
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Overview
Description
“1-(3-Aminophenyl)pyridin-1-ium chloride” is a chemical compound with the molecular formula C11H11ClN2 . It’s a structurally diverse pyridinium salt, which is quite familiar in many natural products and bioactive pharmaceuticals .
Molecular Structure Analysis
The molecular structure of “1-(3-Aminophenyl)pyridin-1-ium chloride” consists of a pyridinium ring attached to an aminophenyl group . The compound has a molecular weight of 206.671 Da .Scientific Research Applications
Chemical Synthesis and Catalysis
This compound can also play a role in catalysis. Its pyridinium ion can act as a phase-transfer catalyst in multi-phase systems, enhancing the rate of chemical reactions without being consumed in the process.
Each of these applications leverages the unique chemical structure of 1-(3-Aminophenyl)pyridin-1-ium chloride , which consists of a pyridinium ion paired with a chloride anion, and an aminophenyl substituent that offers multiple sites for further chemical modification . The compound’s versatility makes it a valuable asset in various fields of scientific research.
Future Directions
The future directions of research involving “1-(3-Aminophenyl)pyridin-1-ium chloride” could include its potential applications in various fields. For instance, a related compound, AMPP, has been used for on-tissue chemical derivatization for comprehensive mapping of brain carboxyl and aldehyde metabolites .
Mechanism of Action
Target of Action
1-(3-Aminophenyl)pyridin-1-ium chloride is a type of pyridinium salt . Pyridinium salts are structurally diverse and are found in many natural products and bioactive pharmaceuticals . They have played an intriguing role in a wide range of research topics . .
Mode of Action
Pyridinium salts, in general, are known for their diverse reactivity and applications .
Biochemical Pathways
Pyridinium salts are known to be involved in a wide range of research topics .
properties
IUPAC Name |
3-pyridin-1-ium-1-ylaniline;chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N2.ClH/c12-10-5-4-6-11(9-10)13-7-2-1-3-8-13;/h1-9H,12H2;1H/q+1;/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INWADBRVXZTPGN-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C=C1)C2=CC=CC(=C2)N.[Cl-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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